This compound belongs to the class of naphtho-furan derivatives, which are known for their biological activity and utility in pharmaceutical applications. It can be synthesized from simpler precursors through various chemical reactions. The compound's molecular formula is . It is recognized for its potential use in studying cephalosporin antibiotics and its effects on bacterial cell wall synthesis .
The synthesis of 5-hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid can be achieved through several methods, including:
The molecular structure of 5-hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid features a fused ring system comprising both naphthalene and furan components. Key structural details include:
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)O)C(=O)O
.KWWOZAUJADMVLR-UHFFFAOYSA-N
.5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid participates in several notable chemical reactions:
The mechanism of action for 5-hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid primarily involves its interaction with biological targets related to bacterial cell wall synthesis. This action may occur through:
Studies indicate that compounds with similar structures exhibit significant antibacterial properties, which could extend to this compound as well .
The physical and chemical properties of 5-hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid provide insights into its behavior under various conditions:
5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid has diverse applications in scientific research:
Research continues into optimizing synthetic routes and exploring additional biological activities that this compound may exhibit, potentially leading to novel therapeutic agents.
This comprehensive analysis highlights the significance of 5-hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid across various fields of chemistry and biology, underscoring its potential as a valuable compound in both research and application contexts.
CAS No.: 11003-57-9
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 9056-36-4
CAS No.: 2138047-64-8
CAS No.: 6851-93-0